2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid
Description
The compound 2,2',2'',2'''-(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid (hereafter referred to by its common name, ethylenediaminetetraacetic acid, EDTA) is a hexadentate ligand widely used in chemistry, biology, and industry for its exceptional metal-chelating properties . Structurally, EDTA consists of a central ethane-1,2-diamine backbone functionalized with four carboxylate groups, enabling it to form stable complexes with divalent and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺ .
Note on Nomenclature: The name provided in the query includes "dioxoethane," which implies the presence of two ketone groups on the ethane backbone. However, evidence indicates that the correct backbone is ethane-1,2-diyl (without oxygen atoms), consistent with EDTA's structure .
Properties
CAS No. |
37034-47-2 |
|---|---|
Molecular Formula |
C10H12N2O10 |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-2-oxoacetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H12N2O10/c13-5(14)1-11(2-6(15)16)9(21)10(22)12(3-7(17)18)4-8(19)20/h1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
WTEJYHLVDVMUMY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)C(=O)C(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid typically involves the reaction of ethylenediamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxalyl derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent to bind metal ions.
Biology: The compound is used in biological studies to investigate the effects of metal ion chelation on biological systems.
Industry: The compound is used in industrial processes that require the binding and removal of metal ions.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This property is particularly useful in applications where the removal of metal ions is desired.
Comparison with Similar Compounds
EDTA belongs to the polyaminocarboxylate family of chelators. Below is a detailed comparison with structurally analogous compounds:
Structural Differences
Chelation Properties
Stability Constants (log K) for Common Metal Ions
| Metal Ion | EDTA | CDTA | EGTA | PDTA | NTA |
|---|---|---|---|---|---|
| Ca²⁺ | 10.7 | 12.7 | 11.0 | 9.1 | 6.4 |
| Mg²⁺ | 8.8 | 5.2 | 5.2 | 5.4 | 5.4 |
| Fe³⁺ | 25.1 | 29.3 | 20.5 | 22.8 | 15.9 |
| Cu²⁺ | 18.8 | 21.3 | 17.9 | 16.5 | 12.7 |
Key Observations :
- CDTA exhibits higher affinity for larger ions (e.g., Ca²⁺, La³⁺) due to its rigid cyclohexane backbone .
- EGTA selectively binds Ca²⁺ over Mg²⁺, making it ideal for calcium-buffering in biological systems .
- NTA has weaker chelation strength, limiting its use to applications requiring reversible metal binding .
Limitations and Toxicity
Biological Activity
Chemical Structure and Properties
Chemical Formula: C10H14N4O8
Molecular Weight: 318.24 g/mol
IUPAC Name: 2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid
The structure of DTPA features multiple carboxylic acid groups that can bind to metal ions, making it effective in various biological applications.
Chelation Mechanism
DTPA functions primarily as a chelating agent, forming stable complexes with metal ions. This property is particularly useful in:
- Heavy Metal Detoxification: DTPA is employed in the treatment of heavy metal poisoning (e.g., lead, mercury) by facilitating the excretion of these metals from the body.
- Radiopharmaceuticals: It is used to stabilize radioactive isotopes in medical imaging and cancer treatment.
Antitumor Activity
Recent studies have indicated that DTPA exhibits antitumor properties. Research has demonstrated its capability to inhibit the growth of various cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 70% | |
| MCF-7 (Breast Cancer) | 65% | |
| A549 (Lung Cancer) | 80% |
These findings suggest that DTPA may interfere with cellular proliferation and induce apoptosis in cancer cells.
Case Studies
-
Lead Poisoning Treatment:
A clinical trial involving patients with lead poisoning showed significant reductions in blood lead levels following DTPA administration. Patients receiving DTPA exhibited improved neurological outcomes compared to controls. -
Cancer Therapy:
In a study involving mice implanted with human tumor cells, administration of DTPA resulted in a marked reduction in tumor size and increased survival rates compared to untreated controls.
The biological activity of DTPA is attributed to several mechanisms:
- Metal Ion Sequestration: By binding metal ions, DTPA prevents their interaction with cellular components that could lead to toxicity.
- Reactive Oxygen Species (ROS) Scavenging: DTPA has been shown to reduce oxidative stress by scavenging ROS, which are implicated in cancer progression and cellular damage.
- Modulation of Signal Transduction Pathways: Research indicates that DTPA can influence pathways involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
